molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

Cat. No.: B1680401
CAS No.: 91-19-0
M. Wt: 130.15 g/mol
InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N
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Description

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. It is a colorless oil that melts just above room temperature. This compound and its derivatives are of significant interest due to their wide range of applications in various fields, including pharmaceuticals, dyes, and antibiotics .

Mechanism of Action

Target of Action

Quinoxaline, specifically its derivative this compound 1,4-di-N-oxides (QdNOs), has been found to have a wide range of targets due to its diverse biological properties . It has been used as an antibacterial agent and has been found to cause DNA damage . This property has led to its use in the development of drugs against infectious diseases and cancer .

Mode of Action

They are also known to produce reactive oxygen species (ROS), cause cellular deoxygenation, chelate metals, and act as bioreductive agents . In the case of the antitumoral drug TPZ, a derivative of QdNOs, it is known that TPZ receives an electron and a hydrogen ion to form a neutral radical .

Biochemical Pathways

For instance, its antibacterial activity is linked to DNA damage, which can disrupt the normal functioning of bacterial cells .

Pharmacokinetics

It is known that the structure of this compound derivatives can significantly influence their pharmacokinetic properties .

Result of Action

The result of this compound’s action can vary depending on the specific derivative and its target. For example, as an antibacterial agent, this compound can cause DNA damage, leading to the death of bacterial cells . As an antitumoral agent, it can cause cell cycle arrest and induce apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of this compound derivatives . Furthermore, the presence of certain ions can influence the fluorescence emission of this compound-based chemosensors .

Biochemical Analysis

Biochemical Properties

Quinoxaline has been found to interact with a variety of enzymes, proteins, and other biomolecules. It exhibits diverse biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic, and kinase inhibitory activities . The exact nature of these interactions and the specific biomolecules involved can vary depending on the specific derivative of this compound being studied.

Cellular Effects

This compound influences cell function in a variety of ways. It has been found to have effects on cell signaling pathways, gene expression, and cellular metabolism . For example, some this compound derivatives have been found to inhibit the growth of certain types of cancer cells in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound can vary depending on the specific derivative and the biological system in which it is acting. Some this compound derivatives have been found to exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have reported threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. The specific enzymes or cofactors that it interacts with can vary depending on the specific derivative of this compound and the biological system in which it is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline can be synthesized through several methods. One common method involves the condensation of ortho-diamines with 1,2-diketones. For example, the parent compound this compound can be synthesized by condensing glyoxal with 1,2-diaminobenzene . Substituted derivatives can be formed using α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols in place of diketones .

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-free catalysis to achieve a more environmentally friendly synthesis. Recent advances have focused on using green chemistry principles to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation can lead to the formation of this compound N-oxides, while substitution reactions can yield a wide range of functionalized this compound derivatives .

Comparison with Similar Compounds

    Quinazoline: Used in the development of anticancer and anti-inflammatory drugs.

    Phthalazine: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.

    Cinnoline: Used in the development of dyes and pharmaceuticals.

Quinoxaline’s versatility and wide range of applications make it a unique and valuable compound in various fields of research and industry.

Properties

IUPAC Name

quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHRSMBECNVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049432
Record name Quinoxaline
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-19-0
Record name Quinoxaline
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Record name Quinoxaline
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Record name Quinoxaline
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Record name Quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline
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Record name QUINOXALINE
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Synthesis routes and methods I

Procedure details

To the solution of 2-9-2 (0.228 g, 0.745 mmol), (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (0.219 g, 0.894 mmol) and Triphenylphosphine (0.293 g, 1.117 mmol) in THF (3.72 ml), the Diisopropyl azodicarboxylate (0.217 ml, 1.117 mmol) was added dropwise at room temperature. The mixture was stirred at room temperature for 2 h. The mixture was concentrated. The crude product was purified by combiflash (25 g silica gel, 0-40% ethyl acetate in Hexanes) to give 1-1-1 (0.320 g, 0.600 mmol, 81% yield). MS-ESI, m/z=534.45 (M+1)+.
[Compound]
Name
2-9-2
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step One
Quantity
0.217 mL
Type
reactant
Reaction Step One
Name
Quantity
3.72 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of N-Boc-trans-4-hydroxy-L-proline 2-11 (2.404 g, 10.396 mmol) in DMF (14 ml) and THF (60 ml) at 0° C. was added t-BuONa (3.0 g, 31.189 mmol) portionwise. The reaction mixture was allowed to warm up to rt. After stirring for 1 h, the mixture was cooled down to 0° C. and 2-chloro-3-(1,1-difluoroallyl)quinoxaline 2-10 (2.45 g, ˜10.396 mmol) was added and warmed up to rt. After stirring for 4 h, the reaction mixture was quenched with 1 N HCl at 0° C. The aqueous layer was extracted with EtOAc (3×), and the organic layer was combined, washed with water, brine, dried and concentrated in vacuo. To the residue in DCM (50 ml) and MeOH (10 ml) was added TMSCHN2 (10.4 ml, 20.792 mmol, 2.0 M in Hexane). The solution was stirred at rt for 30 min then concentrated in vacuo. The residue was purified by flash chromatography on CombiFlash with Hexane to 30% ethyl acetate in hexane to afford desired product 1-1 (3.84 g, 82%). MS (ESI): m/z=450.24 [M+H].
Quantity
2.404 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

First, 27.5 mL of a hexane solution of n-butyllithium (1.58 mol/L) was dropped in a mixed solution of 6.87 g of 3-bromofluorobenzene and 40 mL of tetrahydrofuran at −78° C. under nitrogen atmosphere, and immediately after that, the obtained solution was stirred at −78° C. for 2 hours. To this solution was added 7.54 g of dibenzo[f,h]quinoxaline at −78° C. in five separate additions. The reaction temperature was increased to room temperature, and then the solution was stirred at room temperature for 12 hours. Water was added to this mixture, and an organic layer was extracted with dichloromethane used as an extraction solvent. The obtained organic layer was dried over anhydrous magnesium sulfate. The dried solution was filtered. After the solvent of this solution was distilled, the resultant substance was recrystallized with ethanol to obtain an objective quinoxaline derivative Hdbq-3FP (light orange power, yield 23%). Synthetic scheme of Step 1 is shown in the following (a-2).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Yield
23%

Synthesis routes and methods IV

Procedure details

A mixture of 6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline (25.3 g, 69.9 mmol), nicotinic acid hydrazide (19.3 g, 140.8 mmol), mercury(II) oxide (15.1 g, 69.7 mmol) and 1,4-dioxane (600 mL) was heated under reflux for 18 hours. After cooling, the mixture was filtered through ARBOCEL (trade mark) filter aid and the residue washed with dichloromethane. The filtrate was concentrated under reduced pressure to afford a light brown solid which was partitioned between ethyl acetate and 2M aqueous hydrochloric acid solution. The layers were separated and the aqueous layer was extracted with dichloromethane (2×500 mL, 4×100 mL). The combined dichloromethane extracts were dried (MgSO4) and concentrated under reduced pressure. The residue was crystallised from ethyl acetate/methanol to give (±)-6,7-dichloro-2,3-dimethoxy-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl)]quinoxaline (11.6 g, 37%) as a pale yellow solid, mp 189-191° C.
Name
6,7-dichloro-2,3-dimethoxy-5-methoxythioacetamidoquinoxaline
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods V

Procedure details

1,2-phenylenediamine (2.3 g) and acetic acid (1 ml) were added to a solution of the compound mentioned above (7.54 g) in toluene (50 ml), and the mixture was heated under reflux for an hour. The solid formed upon addition of ether to the reaction mixture at 0° C. was filtered to give a quinoxaline derivative (1.91 g). The compound was dissolved in tetrahydrofuran (500 ml), and sodium hydride (60%, 1.0 g) and 2-trimethylsilylethoxymethyl chloride (8.6 ml) were added to the solution at room temperature. The mixture was stirred for an hour. Aqueous ammonium chloride was added to the reaction mixture, and then extracted with ethyl acetate. The organic layer was washed with water and aqueous ammonium chloride, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give a compound protected by the SEM group.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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